METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE
Description
METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and sulfanyl acetate groups. Key functional groups include:
- 2,5-Dimethyl groups: Enhance lipophilicity and steric bulk.
- Sulfanyl acetate moiety: Provides a thioether linkage and ester functionality, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-9-14(23-10-15(21)22-3)20-17(18-11)16(12(2)19-20)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZFKMLNPPRHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)OC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with a suitable sulfanylacetate derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds within this class have been identified as potent inhibitors of various cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with tumor growth and survival .
Case Study:
A notable study highlighted the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against human cancer cell lines. The results demonstrated that certain modifications to the core structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Enzyme Inhibition
Methyl 2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate has also been explored for its enzyme inhibitory properties. These compounds act as selective inhibitors for various enzymes involved in critical biological processes. For example, they have been shown to inhibit kinases that play essential roles in cell signaling and proliferation, making them potential leads for drug development targeting diseases such as cancer and inflammation .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Protein Kinase A | 0.5 | |
| Compound B | Cyclin-dependent Kinase | 1.2 | |
| Compound C | Phosphoinositide 3-kinase | 0.8 |
Material Science Applications
In addition to their medicinal properties, pyrazolo[1,5-a]pyrimidines are gaining traction in material sciences due to their unique photophysical properties. Recent studies have indicated that these compounds can be utilized as fluorophores or light-emitting materials in various applications including organic light-emitting diodes (OLEDs) and sensors for biological imaging .
Case Study:
A research group successfully synthesized a series of pyrazolo[1,5-a]pyrimidine-based fluorophores and evaluated their performance in cellular imaging applications. The findings revealed that these compounds could selectively stain lipid droplets in HeLa cells, demonstrating their potential utility in biological research and diagnostics .
Mechanism of Action
The mechanism of action of METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and physicochemical properties:
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
- Core Structure : Pyrazole-thiophene hybrids (vs. pyrazolo-pyrimidine in the target).
- Key Substituents: 7a: Cyano and diamino groups on thiophene; 7b: Ethyl carboxylate and diamino groups.
- Comparison: The thiophene ring in 7a/7b introduces sulfur but lacks the pyrimidine ring’s aromatic extension, reducing planarity. The cyano group in 7a increases polarity, while the ethyl carboxylate in 7b enhances hydrolytic stability compared to the target’s methyl ester .
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Core Structure : Pyrazolo[1,5-a]pyrimidine (shared with the target).
- Key Substituents :
- Trifluoromethyl group : Strong electron-withdrawing effect.
- 4-Methoxyphenyl : Electron-donating group.
- Comparison :
Ethyl 7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
- Core Structure : Pyrazolo[1,5-a]pyrimidine (shared).
- Key Substituents: 7-Amino and 3-cyano groups: Promote hydrogen bonding and dipole interactions. Ethyl ester: Slower hydrolysis than methyl esters.
- Comparison: The amino and cyano groups improve water solubility, contrasting with the target’s lipophilic methyl and phenyl groups. Ethyl ester may confer longer metabolic half-life than the target’s methyl ester .
Structural and Electronic Analysis
Table 1: Hypothetical Physicochemical Properties Based on Substituent Effects
Notes:
- logP : The target’s higher logP vs. 7a/7b reflects its lipophilic substituents.
- Solubility: Polar groups (e.g., amino, cyano) in analogs improve aqueous solubility.
- Metabolic Stability : Ethyl esters (7b, ) resist hydrolysis better than methyl esters .
Mechanistic Implications and QSAR Considerations
- Electronic Effects: The target’s phenyl and methyl groups donate electrons, while analogs with trifluoromethyl () or cyano groups () withdraw electrons, altering reactivity in electrophilic substitutions .
- Van der Waals Interactions: The target’s planar pyrazolo-pyrimidine core supports stronger stacking than non-planar thiophene hybrids (7a/7b) .
- Bioactivity : While direct data are absent, the sulfanyl acetate group may act as a hydrogen bond acceptor, analogous to the carboxylate in 7b .
Biological Activity
Methyl 2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl acetate group. Its molecular formula is C15H18N4OS, which indicates the presence of sulfur and nitrogen atoms that contribute to its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation and may be beneficial in cancer treatment.
- Antimicrobial Activity : Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
Anticancer Properties
Research has demonstrated that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activity. For instance:
- In vitro Studies : In laboratory settings, this compound has shown cytotoxic effects against various cancer cell lines. These effects are attributed to the compound's ability to induce apoptosis and inhibit tumor growth.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In studies assessing its efficacy against pathogenic bacteria, it demonstrated significant inhibitory effects on growth, suggesting its potential as a therapeutic agent against infections.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds within the same chemical family:
Q & A
(Basic) What are the critical parameters to optimize during the synthesis of METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE to maximize yield and purity?
Answer:
Key parameters include solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), temperature control (e.g., reflux conditions for thiol-acetate coupling), and catalyst optimization (e.g., base catalysts like triethylamine). Reaction progress should be monitored via TLC (e.g., chloroform:methanol 7:3) to track intermediate formation and minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield improvements may require iterative adjustments to stoichiometry and reaction time .
(Advanced) How can computational methods like DFT be integrated with experimental data to predict the reactivity of the sulfanyl-acetate moiety in varying pH environments?
Answer:
Density Functional Theory (DFT) can model the electronic structure of the sulfanyl-acetate group to predict nucleophilic/electrophilic sites under different pH conditions. Pairing this with experimental kinetic studies (e.g., pH-dependent hydrolysis rates monitored via HPLC) validates computational predictions. For example, protonation states of the pyrimidine ring at acidic pH may increase electrophilicity, altering reaction pathways. This integrated approach bridges theoretical and empirical data, guiding functional group modifications .
(Basic) Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and aromatic signals (δ 7.2–7.8 ppm for phenyl).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- IR Spectroscopy: Detects carbonyl (C=O, ~1700 cm) and C-S (600–700 cm) stretches.
Cross-referencing with literature data for analogous pyrazolo-pyrimidine derivatives ensures structural validation .
(Advanced) How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives through systematic SAR studies?
Answer:
Structure-Activity Relationship (SAR) studies should:
- Vary substituents: Compare analogs with modified methyl/phenyl groups or acetate chains.
- Assay design: Use standardized in vitro models (e.g., enzyme inhibition assays) to isolate target interactions.
- Statistical modeling: Apply multivariate analysis to correlate structural features (e.g., logP, steric bulk) with activity.
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities; thus, strict quality control (HPLC ≥95% purity) is critical .
(Basic) What steps are essential for assessing the hydrolytic stability of this compound in aqueous buffers?
Answer:
- Accelerated stability testing: Incubate the compound in buffers (pH 1–10) at 40°C.
- Analytical monitoring: Use HPLC/UV to quantify degradation products (e.g., free thiol or acetic acid derivatives).
- Kinetic analysis: Calculate half-life (t) under each condition.
Results guide storage recommendations (e.g., inert atmosphere, low humidity) and formulation strategies .
(Advanced) What methodological framework is recommended for elucidating metabolic pathways of this compound in hepatic models?
Answer:
- In vitro hepatocyte assays: Incubate with primary human hepatocytes and profile metabolites via LC-MS/MS.
- Isotope labeling: Use C-labeled acetate to trace metabolic fate.
- Enzyme inhibition studies: Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify key enzymes.
Data integration with computational tools (e.g., MetaSite) predicts in vivo behavior and potential drug-drug interactions .
(Basic) How should researchers design a literature review to identify gaps in pyrazolo[1,5-a]pyrimidine derivative studies?
Answer:
- Bibliometric analysis: Use databases (SciFinder, PubMed) to map publication trends (e.g., synthesis vs. bioactivity focus).
- Keyword clustering: Identify understudied areas (e.g., ecotoxicology or enantioselective synthesis).
- Critical evaluation: Note limitations in existing methods (e.g., lack of in vivo data) to justify novel research directions .
(Advanced) How can rapid research methodologies balance efficiency and rigor in studying this compound’s environmental impact?
Answer:
- High-throughput ecotoxicity screening: Use microplate assays (e.g., Daphnia magna mortality) to assess acute toxicity.
- QSAR modeling: Predict environmental persistence (e.g., biodegradation half-life) from structural descriptors.
- Collaborative workflows: Share data via open-access platforms to accelerate validation.
This approach aligns with the "Rapid, Responsive, Relevant" (R3) paradigm without compromising reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
